2-碘苯甲酰胺

描述

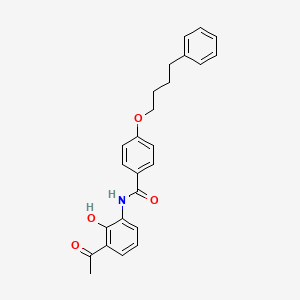

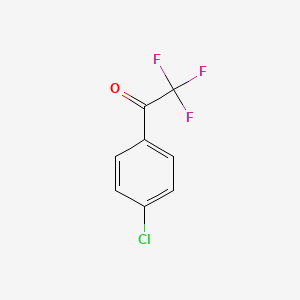

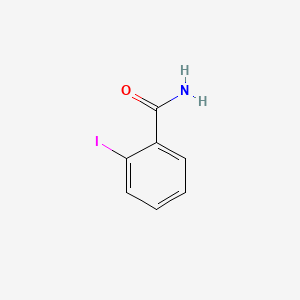

2-Iodobenzamide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an iodine atom attached to the benzene ring, which is directly linked to an amide group. This structural feature makes 2-iodobenzamide a versatile reactant in organic synthesis, particularly in reactions catalyzed by transition metals such as palladium and copper.

Synthesis Analysis

The synthesis of 2-iodobenzamide derivatives has been explored through various catalytic processes. For instance, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides has been shown to be an efficient method for producing 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones under mild conditions . Similarly, copper-catalyzed tandem reactions with sodium azide have been utilized to synthesize [1,2,3]triazolo[1,5-a][1,4]benzodiazepin-6(5H)-ones . Additionally, copper-catalyzed domino reactions with enaminones have been employed to create quinazolinones, highlighting the influence of stereochemistry on the reaction outcome .

Molecular Structure Analysis

The molecular structure of 2-iodobenzamide and its derivatives has been elucidated through various spectroscopic and analytical techniques. For example, the coordination behavior of 2-iodobenzamide with nickel and copper has been studied, revealing octahedral geometries in the resulting complexes . The structural differences between isomeric compounds such as 2-iodo-N-(2-nitrophenyl)benzamide and N-(2-iodophenyl)-2-nitrobenzamide have been contrasted, showing distinct three-dimensional framework structures .

Chemical Reactions Analysis

2-Iodobenzamide participates in a variety of chemical reactions, often facilitated by catalysis. Iodine-catalyzed reactions with 2-aminobenzamides have led to the formation of dibenzo[b,h][1,6]naphthyridine derivatives through a domino reaction mechanism . The reaction of 2-aminobenzamides with 1,3-cyclohexanediones, controlled by reaction temperature, has yielded structurally diverse products, including bis-quinazolin-4(3H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodobenzamide and its complexes have been characterized through elemental analysis, molar conductance, spectral studies, and thermal analysis. These studies have provided insights into the non-electrolytic nature, stoichiometry, and thermal stability of the compounds . Additionally, the crystalline nature and surface morphology of the complexes have been investigated using powder X-ray diffraction and scanning electron microscopy .

科学研究应用

多巴胺受体成像

2-碘苯甲酰胺 (IBZM) 主要用于涉及多巴胺 D2 受体的成像研究。Kung 等人 (1990 年) 报告在用于对大脑基底神经节成像的 I 期临床研究中使用碘-123 标记的 IBZM ([123I]IBZM),证明了其在研究神经精神疾病中安全用于人体 (Kung 等人,1990 年)。同样,Chalon 等人 (1990 年) 在动物模型中评估了 [125I]IBZM,发现多巴胺 D2 受体发生改变的大鼠结合增加,表明其在病理情况中的有用性 (Chalon 等人,1990 年)。

帕金森病研究

IBZM SPECT 成像已被用于研究帕金森病。Laulumaa 等人 (1993 年) 使用 [123I]IBZM 对帕金森病早期患者的基底神经节进行成像,发现与症状对侧的纹状体亲和率增加,提示补偿性 D2 多巴胺受体上调 (Laulumaa 等人,1993 年)。

黑色素瘤研究

2-碘苯甲酰胺已显示出对恶性黑色素瘤的显着亲和力。Larisch 等人 (1998 年) 证明了 [123I]IBZM 在黑色素瘤转移中与无色素瘤转移之间的差异性积累,表明与多巴胺受体而不是细胞内黑色素相关的机制 (Larisch 等人,1998 年)。Michelot 等人 (1993 年) 报告了一项 II 期试验,使用 IBZM 的衍生物 123I-BZA 作为检测黑色素瘤和转移的显像剂,证明了其诊断潜力 (Michelot 等人,1993 年)。

安全和危害

2-Iodobenzamide can cause skin irritation and serious eye irritation . It is harmful if swallowed and is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

未来方向

There are several future directions for research on 2-Iodobenzamide. One area of focus is the development of more potent and selective BET inhibitors that can be used in clinical settings. Another area is the use of 2-Iodobenzamide in the field of radiotheragnostics, which is emerging as a viable modality in providing another approach to the treatment of advanced disease .

作用机制

Target of Action

2-Iodobenzamide primarily targets dopamine D2 receptors . These receptors are a type of G protein-coupled receptor located in the brain and are involved in a variety of neurological processes, including motor control, reward, and reinforcement .

Mode of Action

2-Iodobenzamide acts as a dopamine antagonist . This means it binds to dopamine D2 receptors and inhibits their activity, preventing dopamine from exerting its effects . This interaction can be used for diagnostic purposes, as 2-Iodobenzamide can be used as a radioactive tracer for Single-Photon Emission Computed Tomography (SPECT) where the radioactive isotope is iodine-123 or iodine-125 .

Biochemical Pathways

The primary biochemical pathway affected by 2-Iodobenzamide is the dopaminergic pathway . By inhibiting the activity of dopamine D2 receptors, 2-Iodobenzamide can alter the signaling within this pathway, potentially affecting processes such as motor control, reward, and reinforcement .

Result of Action

The molecular and cellular effects of 2-Iodobenzamide’s action primarily involve the inhibition of dopamine D2 receptors . This can lead to changes in dopaminergic signaling, potentially affecting neurological processes such as motor control, reward, and reinforcement . In a clinical context, 2-Iodobenzamide is used to differentiate Parkinson’s disease from other neurodegenerative diseases such as Lewy Body dementia and multiple system atrophy .

属性

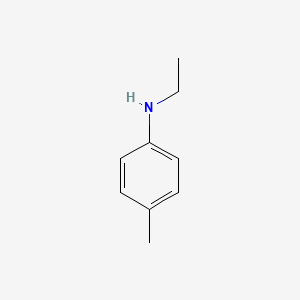

IUPAC Name |

2-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOYYWCXWUDVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192545 | |

| Record name | Benzamide, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3930-83-4 | |

| Record name | 2-Iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3930-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3930-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Iodobenzamide?

A1: The molecular formula of 2-Iodobenzamide is C₇H₆INO, and its molecular weight is 247.01 g/mol. []

Q2: Are there any spectroscopic data available for 2-Iodobenzamide?

A2: Yes, the molecular and crystal structures of 2-Iodobenzamide have been determined using X-ray crystallography. [] Additionally, 1H and 13C NMR spectroscopy data, along with COSY and HMQC experiments, have been used to elucidate the structures of 2-Iodobenzamide derivatives. [, , , , ]

Q3: What are the notable catalytic properties of 2-Iodobenzamide derivatives?

A3: 2-Iodobenzamide derivatives have demonstrated catalytic activity in alcohol oxidation reactions. Specifically, they have been successfully employed as catalysts for the oxidation of alcohols to their corresponding carbonyl compounds using Oxone® (2KHSO5·KHSO4·K2SO4) as a co-oxidant. [, , , ]

Q4: How does the structure of 2-Iodobenzamide derivatives influence their catalytic activity?

A4: Studies have shown that the substituents on the benzene ring of 2-Iodobenzamide derivatives significantly impact their catalytic efficiency. For instance, a 5-methoxy substituent enhances the reactivity in alcohol oxidation reactions compared to other substituents like 5-NO2, 5-CO2Me, and 5-Cl. []

Q5: What are some specific applications of 2-Iodobenzamide derivatives in organic synthesis?

A5: 2-Iodobenzamide derivatives are valuable precursors for synthesizing various heterocyclic compounds. Some notable applications include:

- Synthesis of Isoindolin-1-ones: 2-Iodobenzamides react with alkynes in the presence of copper or palladium catalysts to yield 3-substituted isoindolin-1-ones. [, , , ]

- Synthesis of Quinazolinones: Copper-catalyzed domino reactions of 2-Iodobenzamides with enaminones afford quinazolinones. [] The stereochemistry of the enaminone influences the reaction pathway, with Z-enaminones reacting without external ligands.

- Synthesis of Indolo[1,2-a]quinazolinones: Palladium-catalyzed intramolecular C–H amidation of N-arylated indole derivatives, obtained from 2-Iodobenzamides and indoles via Ullman coupling, provides indolo[1,2-a]quinazolinone derivatives. []

- Synthesis of (1H)-Isochromen-1-imines: Nickel-catalyzed reactions of 2-Iodobenzamides with alkynes produce (1H)-isochromen-1-imines. [, ]

- Synthesis of α,α-Difluorohomophthalimides: 2-Iodobenzamides react with α,α-difluoro Reformatskii reagent (BrZnCF2CO2Et) in the presence of CuBr to give α,α-difluorohomophthalimides. [, ] The reaction proceeds through a tandem cross-coupling-cyclization sequence.

Q6: Can 2-Iodobenzamides be used in the synthesis of macrocycles?

A6: Yes, 2-Iodobenzamides can undergo regioselective aryl radical cyclization reactions to form benzomacrolactams. This has been demonstrated in the synthesis of 11- and 12-membered benzomacrolactams from appropriately functionalized 2-Iodobenzamide derivatives using tri-n-butyltin hydride. [, , ]

Q7: Are there any examples of tellurium-containing 2-Iodobenzamide derivatives and their applications?

A7: Recent research has led to the development of 2-benzamide tellurenyl iodides, synthesized via copper-catalyzed tellurium insertion into the carbon-iodine bond of 2-Iodobenzamides. [] These tellurium-containing derivatives have shown promise as pre-catalysts for CO2 mitigation strategies, such as the synthesis of cyclic carbonates from epoxides and CO2 and the preparation of 1,3-diaryl ureas from anilines and CO2.

Q8: How do structural modifications of 2-Iodobenzamide impact its reactivity and applications?

A8: Modifications to the 2-Iodobenzamide scaffold, such as changes in the substituents on the benzene ring or the nitrogen atom, significantly influence its reactivity and subsequent applications. For instance:

- Catalytic Activity: Electron-donating groups, like methoxy, at the 5-position of the benzene ring enhance the catalytic activity of 2-Iodobenzamide derivatives in alcohol oxidation reactions. []

- Cyclization Reactions: The size and electronic nature of the N-substituent in 2-Iodobenzamides can influence the regioselectivity of radical cyclization reactions, leading to different ring sizes in the final products. [, , ]

- Tandem Reactions: The presence of specific functional groups on the nitrogen atom of 2-Iodobenzamides enables tandem reactions, leading to the formation of complex heterocyclic structures in a single pot. [, , ]

Q9: Has 2-Iodobenzamide or its derivatives shown any potential for pharmaceutical applications?

A10: Yes, some 2-Iodobenzamide derivatives have displayed potential as imaging agents for melanoma. Studies on radioiodinated benzamides, such as 123I-N-(2-diethylaminoethyl)-2-iodobenzamide (123I-BZA2), have demonstrated their ability to target melanin pigment in melanoma cells. Clinical trials have investigated their efficacy in detecting primary and metastatic melanoma. [, ]

Q10: What are the known targets and downstream effects of 2-Iodobenzamide derivatives in biological systems?

A11: While the research primarily focuses on the synthetic utility and catalytic activity of 2-Iodobenzamide derivatives, one study explored the potential of radiolabeled benzamide derivatives as sigma receptor-binding agents. These compounds showed high-affinity binding to sigma receptors in human prostate tumor cells, suggesting potential applications in diagnostic imaging and treatment of prostate cancer. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。